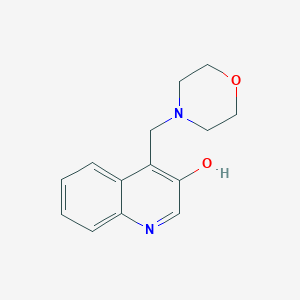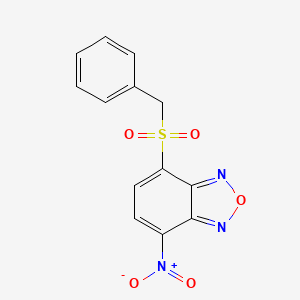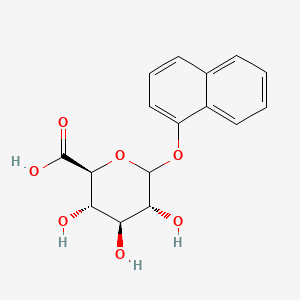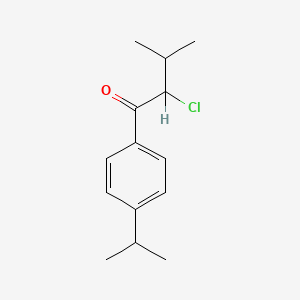
2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone is an aromatic ketone that is 1-(4-isopropylphenyl)-3-methyl-1-butanone in which one of the methylene hydrogens adjacent to the keto group has been replaced by a chloro group. It is an alpha-chloroketone and an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Intermediates
Formation of Reactive Intermediates : 2-Chloro-4-(methylthio)butanoic acid, a chemical related to 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone, has been studied for its mutagenic properties and the formation of reactive intermediates, which might be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).
Halogenated Biacetyl Monoximes Reactions : Research on halogenated biacetyl monoximes, like 1-Chloro-2-oximino-3-butanone, with amino acid esters has been conducted to explore chemical reactions and product formations (Sugiyama, Masaki, & Ota, 1966).
Synthesis and Catalysis
Synthesis of Alkyl-2-Nitraminothiazoles : Synthesis involving derivatives like 1-Chloro-3-methyl-2-butanone, which is structurally related, has been explored for creating alkyl-2-nitraminothiazoles, showcasing applications in synthetic chemistry (Kasman & Taurins, 1956).
Catalytic Behavior in Asymmetric Hydrogenation : Studies have shown that certain complexes, like wool–Pt, can be effective in the asymmetric hydrogenation of ketones, including compounds like 3-methyl-2-butanone, which is related to the chemical (Yuan, Yin, Huang, & Jiang, 1999).
Chemical Properties and Behavior
Solubility Measurement and Thermodynamic Model Correlation : The solubility of related compounds like 2-chloro-5-nitroaniline in various solvents, including 2-butanone, has been measured and modeled, providing insights into the solubility characteristics of similar chlorinated compounds (Xu & Wang, 2019).
Reaction Kinetics and Mechanism : The kinetics and mechanism of reactions involving butanone with chlorine have been studied, revealing information on product yields and reaction pathways, which could be relevant to understanding reactions of 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone (Kaiser, Wallington, & Hurley, 2009).
Eigenschaften
Molekularformel |
C14H19ClO |
|---|---|
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
2-chloro-3-methyl-1-(4-propan-2-ylphenyl)butan-1-one |
InChI |
InChI=1S/C14H19ClO/c1-9(2)11-5-7-12(8-6-11)14(16)13(15)10(3)4/h5-10,13H,1-4H3 |
InChI-Schlüssel |
NXIZIZDUXMUGEW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C)C)Cl |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C)C)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



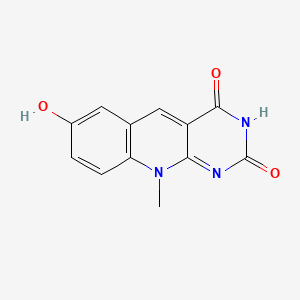
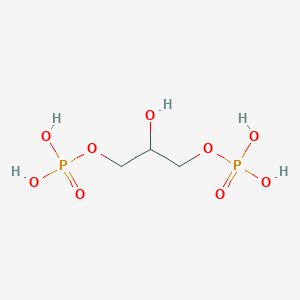
![2a-Acetyl-5b,11c-dimethyl-1,2,2a,4a,5,5a,5b,6,7,10,11,11a,11b,11c-tetradecahydronaphtho[2',1':4,5]indeno[7,1-bc]furan-8(3h)-one](/img/structure/B1208372.png)
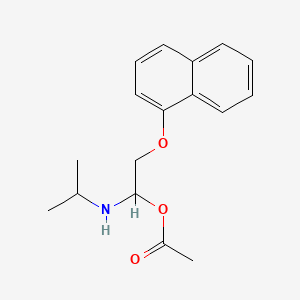
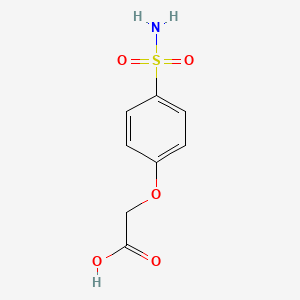
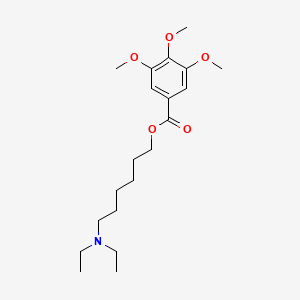
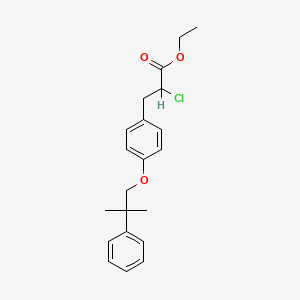

![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)
